N-Allyl-3-(trifluoromethyl)aniline

Description

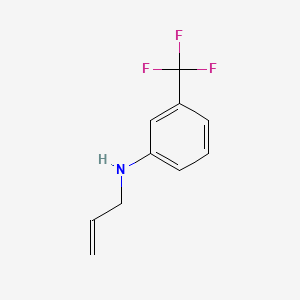

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h2-5,7,14H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJLLKBHFCFOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210137 | |

| Record name | N-Allyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61219-93-0 | |

| Record name | N-2-Propen-1-yl-3-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61219-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-3-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061219930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allyl-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ALLYL-3-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4GK8A6GKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the development of various agrochemicals, particularly herbicides. This document details a common and effective synthetic methodology, outlines purification techniques, and presents a thorough characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide elucidates the biological significance of this compound by illustrating its connection to the inhibition of the carotenoid biosynthesis pathway, a common mode of action for herbicides derived from this scaffold.

Introduction

This compound is a crucial building block in organic synthesis, primarily recognized for its role as a precursor to a range of biologically active molecules. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, which are highly desirable in the design of agrochemicals and pharmaceuticals. The allyl group provides a reactive handle for further chemical transformations. This guide serves as a detailed resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Synthesis of this compound

A prevalent and reliable method for the synthesis of this compound is the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction, thereby driving the equilibrium towards the product.

Experimental Protocol: N-Alkylation of 3-(Trifluoromethyl)aniline

This protocol describes the synthesis of this compound via the N-alkylation of 3-(trifluoromethyl)aniline with allyl bromide.

Materials:

-

3-(Trifluoromethyl)aniline

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.[1][2][3][4] A solvent system of hexane and ethyl acetate (e.g., 95:5) is typically effective for eluting the product. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified this compound as an oil.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀F₃N | [5] |

| Molecular Weight | 201.19 g/mol | [5] |

| Appearance | Colorless to pale yellow oil | |

| CAS Number | 61219-93-0 | [5] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the allyl and aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~6.80-6.95 | m | 3H | Ar-H |

| ~5.90 | ddt | 1H | -CH=CH₂ |

| ~5.25 | dq | 1H | -CH=CH H (trans) |

| ~5.15 | dq | 1H | -CH=CHH (cis) |

| ~3.85 | d | 2H | N-CH₂ -CH=CH₂ |

| ~3.80 | br s | 1H | N-H |

Note: Exact chemical shifts may vary depending on the solvent and instrument used. Data is estimated based on typical values for similar structures.[6][7][8][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Ar-C-N |

| ~134.5 | -C H=CH₂ |

| ~131.0 (q) | Ar-C -CF₃ |

| ~129.5 | Ar-C |

| ~124.0 (q) | -C F₃ |

| ~117.0 | -CH=C H₂ |

| ~116.5 | Ar-C |

| ~112.0 | Ar-C |

| ~110.0 | Ar-C |

| ~46.0 | N-C H₂- |

Note: Exact chemical shifts may vary depending on the solvent and instrument used. Data is estimated based on typical values for similar structures.[5][7][10]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~3040 | Medium | C-H stretch (aromatic) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, 1580 | Strong | C=C stretch (aromatic) |

| ~1330 | Strong | C-F stretch |

| ~1160, 1120 | Strong | C-F stretch |

| ~990, 920 | Strong | =C-H bend (alkene) |

Note: Data is estimated based on typical values for aniline and trifluoromethyl-substituted aromatic compounds.[11][12][13]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

| m/z | Possible Fragment |

| 201 | [M]⁺ |

| 200 | [M-H]⁺ |

| 160 | [M-C₃H₅]⁺ (loss of allyl group) |

| 132 | [M-CF₃]⁺ |

Note: Fragmentation pattern is predicted based on common fragmentation pathways for anilines and allylic compounds.[14][15]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Biological Signaling Pathway

Herbicides derived from this compound often act by inhibiting the carotenoid biosynthesis pathway, specifically targeting the enzyme Phytoene Desaturase (PDS).

Caption: Inhibition of Phytoene Desaturase (PDS) by herbicides disrupts the carotenoid biosynthesis pathway, leading to plant death.[16][17][18][19][20][21][22][23][24][25]

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocol offers a reliable method for obtaining this key intermediate, and the tabulated spectroscopic data serves as a valuable reference for its identification and quality control. The visualization of the synthetic workflow and the elucidated biological pathway of action for derived herbicides underscores the significance of this compound in the field of agrochemical research and development. This document is intended to be a practical resource for scientists, facilitating further innovation in the design and application of novel functional molecules.

References

- 1. youtube.com [youtube.com]

- 2. Purification [chem.rochester.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electron and electrospray ionization mass spectrometry in the characterization of some 1-allyl-3-phenylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

- 17. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bioone.org [bioone.org]

- 20. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]

- 21. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 22. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 23. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Physicochemical properties of N-Allyl-3-(trifluoromethyl)aniline

An In-depth Technical Guide on the Physicochemical Properties of N-Allyl-3-(trifluoromethyl)aniline

Abstract

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of both an allyl group and a trifluoromethyl moiety bestows unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel bioactive compounds and functional materials. The trifluoromethyl group, a well-known bioisostere for various functional groups, enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 61219-93-0 | [2][3] |

| Molecular Formula | C₁₀H₁₀F₃N | [2][4][5] |

| Molecular Weight | 201.19 g/mol | [5] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Canonical SMILES | C=CCNC1=CC=CC(=C1)C(F)(F)F | [5] |

| InChI Key | Not available |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-alkylation of 3-(trifluoromethyl)aniline. A notable method is the condensation reaction with an allyl source catalyzed by a transition metal.

Nickel-Catalyzed Synthesis

A patented method describes the synthesis of N-monoallyl-meta-trifluoromethylaniline by condensing metabromotrifluoromethylbenzene with allylamine using a nickel(II)-based catalyst. This process is designed to achieve a high rate of conversion and selectivity for the mono-substituted product over the di-substituted analog.[6]

Experimental Protocol:

-

Catalyst Preparation (Example): To a suspension of anhydrous NiBr₂ (3.57 mmol) in ethanol (70 cm³), a solution of bipyridine (7.14 mmol) in ethanol (10 cm³) is added at 40°C. The mixture is refluxed for 15 hours. The resulting green solid catalyst is filtered, washed with ethanol, and dried.[6]

-

Condensation Reaction: The reaction is typically carried out in a sealed glass tube capable of withstanding high pressure (approx. 50 bar).

-

The solid nickel-based catalyst is introduced into the tube.

-

Metatrifluoromethylbromobenzene (e.g., 0.002 mole) and allylamine (e.g., 0.020 mole) are added, along with a solvent like ethanol (e.g., 1.2 ml).

-

The tube is cooled to -40°C, sealed, and then placed in a heated, agitated steel autoclave.

-

The reaction is heated to a temperature between 100°C and 200°C (e.g., 160°C) for a set duration (e.g., 12 hours).[6]

-

-

Work-up and Isolation:

-

After cooling, the tube is unsealed.

-

1N sodium hydroxide (15 ml) is added to the contents.

-

The product is extracted with diethyl ether (3 x 10 ml).

-

The combined organic layers are then processed to isolate the this compound product.[6]

-

Reactivity and Stability

The reactivity of this compound is governed by the interplay of its three key components: the aniline nitrogen, the aromatic ring, and the allyl group.

-

Aniline Moiety: The nitrogen atom is nucleophilic and can participate in reactions such as acylation, amidation, and further alkylation.

-

Aromatic Ring: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7] This deactivation makes reactions like nitration or halogenation more difficult and directs incoming electrophiles to the meta-position relative to the -CF₃ group.

-

Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation) and can participate in various transition-metal-catalyzed cross-coupling reactions.

Information on the specific shelf life or long-term stability is not detailed in the available literature, but related fluorinated anilines are generally stable under standard laboratory conditions.[8]

Relevance in Drug Development

The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with -CF₃ can significantly increase a drug's half-life.[1]

-

Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter π = 0.88), which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, and bioavailability.[1]

-

Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic profile of the aromatic ring, influencing pKa and enabling stronger interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[1]

-

Signaling Pathway Interactions: While no specific signaling pathway data exists for this compound, other novel aniline derivatives have been shown to interact with key cancer-related pathways like the PI3K/AKT/mTOR pathway.[9] This suggests that derivatives of this compound could be explored for their potential as kinase inhibitors or modulators of other cellular signaling cascades.

Safety Information

Detailed toxicology data for this compound is not available. However, the parent compound, 3-(Trifluoromethyl)aniline, is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin irritation, and may cause serious eye damage.[8] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Buy Online CAS Number 61219-93-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound | C10H10F3N | CID 3017247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labshake.com [labshake.com]

- 6. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]

- 7. N-propyl-3-(trifluoromethyl)aniline | 887590-37-6 | Benchchem [benchchem.com]

- 8. 3-(三氟甲基)苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells [mdpi.com]

Technical Guide: N-Allyl-3-(trifluoromethyl)aniline (CAS 61219-93-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, with a focus on its role in the development of herbicidal agents.

Core Chemical Data

This compound is a substituted aniline featuring both an allyl group and a trifluoromethyl group. These functional groups impart unique reactivity and properties, making it a valuable building block in organic synthesis.

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound and its common precursor, 3-(Trifluoromethyl)aniline.

| Property | This compound | 3-(Trifluoromethyl)aniline |

| CAS Number | 61219-93-0 | 98-16-8 |

| Molecular Formula | C₁₀H₁₀F₃N | C₇H₆F₃N |

| Molecular Weight | 201.19 g/mol | 161.12 g/mol |

| Boiling Point | Not explicitly available | 187 °C |

| Melting Point | 233.9°C[1] | 5-6 °C |

| Density | Not explicitly available | 1.29 g/mL at 25 °C |

| Refractive Index | Not explicitly available | n20/D 1.480 |

| Vapor Pressure | Not explicitly available | 0.3 mmHg at 20 °C |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The two most common methods are direct N-alkylation via nucleophilic substitution and a nickel-catalyzed condensation reaction.

Synthesis via Nucleophilic Substitution (N-Alkylation)

This is a common and straightforward method for synthesizing this compound. The reaction involves the nucleophilic attack of the nitrogen atom of 3-(trifluoromethyl)aniline on an electrophilic allyl source, such as allyl bromide. A base is used to deprotonate the aniline, increasing its nucleophilicity.

-

Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

-

Addition of Allylating Agent: While stirring the mixture, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of N-Allyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following sections present the spectroscopic data for this compound. Due to the limited availability of experimentally recorded spectra in public databases, the NMR and IR data presented are predicted based on established spectroscopic principles and data from analogous structures. The high-resolution mass spectrometry data is based on experimentally obtained values for a compound with the corresponding molecular formula.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a standard solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 5.9 - 6.1 | Multiplet | 1H | Allyl CH |

| ~ 5.1 - 5.3 | Multiplet | 2H | Allyl CH₂ (terminal) |

| ~ 3.8 - 4.0 | Multiplet | 2H | N-CH₂ |

| ~ 3.7 | Broad Singlet | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 147 | Aromatic C-N |

| ~ 134 | Allyl CH |

| ~ 131 (q, J ≈ 32 Hz) | Aromatic C-CF₃ |

| ~ 129 | Aromatic CH |

| ~ 123 (q, J ≈ 272 Hz) | CF₃ |

| ~ 117 | Allyl CH₂ (terminal) |

| ~ 115 | Aromatic CH |

| ~ 112 | Aromatic CH |

| ~ 46 | N-CH₂ |

1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below. A strong absorption band around 1150 cm⁻¹ is characteristic of the C-F stretching of the trifluoromethyl group.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Medium | N-H Stretch |

| ~ 3080 | Medium | =C-H Stretch (alkene) |

| ~ 3040 | Medium | =C-H Stretch (aromatic) |

| ~ 1640 | Medium | C=C Stretch (alkene) |

| ~ 1600, 1490 | Medium-Strong | C=C Stretch (aromatic) |

| ~ 1330 | Strong | C-N Stretch |

| ~ 1150 | Strong | C-F Stretch (CF₃) |

| ~ 990, 920 | Medium | =C-H Bend (alkene) |

| ~ 790, 700 | Strong | C-H Bend (aromatic) |

1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass.

Table 4: High-Resolution Mass Spectrometry Data for C₁₀H₁₀F₃N

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀F₃N |

| Calculated Mass [M+H]⁺ | 202.08436 |

| Found Mass [M+H]⁺ | 202.0846[1] |

Experimental Protocols

This section outlines a common and effective method for the synthesis of this compound, followed by standard procedures for obtaining the spectroscopic data.

2.1. Synthesis of this compound via N-Alkylation

A widely used method for the synthesis of this compound is the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide.[2]

-

Materials:

-

3-(trifluoromethyl)aniline

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

2.2. Spectroscopic Characterization

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

-

IR Spectroscopy:

-

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry:

-

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

-

The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

-

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

The Strategic Role of N-Allyl-3-(trifluoromethyl)aniline as a Versatile Chemical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-3-(trifluoromethyl)aniline is a key chemical intermediate characterized by the presence of a trifluoromethyl group and a reactive allyl moiety. These functional groups impart unique properties, making it a valuable building block in the synthesis of a diverse range of molecules, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, crucial attributes for bioactive compounds. The allyl group provides a versatile handle for a variety of chemical transformations, including cyclization and addition reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, its applications as a precursor to herbicides and potential pharmaceutical agents, and detailed experimental protocols for its synthesis and subsequent transformations.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate the physicochemical and biological properties of organic molecules.[1][2] When incorporated into an aniline scaffold bearing an allyl group, as in this compound, the resulting molecule becomes a powerful intermediate for the synthesis of complex heterocyclic structures. This guide will explore the synthesis and utility of this important building block.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The two primary approaches are the direct N-allylation of 3-(trifluoromethyl)aniline and a nickel-catalyzed cross-coupling reaction.

N-Alkylation of 3-(Trifluoromethyl)aniline

A common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between 3-(trifluoromethyl)aniline and an allyl halide, such as allyl bromide. This reaction is typically carried out in the presence of a base, like potassium carbonate, in an organic solvent.[1] The base is crucial for deprotonating the aniline, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic allyl halide.[1]

Nickel-Catalyzed Synthesis

A patented process describes a single-step allylation by condensing metabromotrifluoromethylbenzene with allylamine in the presence of a nickel(II) catalyst.[3] This method offers high selectivity for the monoallylated product.[3] The reaction is typically performed at elevated temperatures.[3]

Data Presentation: Synthesis of this compound

The following table summarizes quantitative data for the synthesis of this compound and its precursors.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | 3-(Trifluoromethyl)aniline, Allyl bromide | Potassium carbonate | DMF | Elevated | - | - | [1] |

| Nickel-Catalyzed Coupling | meta-bromo-trifluoromethylbenzene, Allylamine | Nickel(II) salt (e.g., NiBr2), Ligand (e.g., bipyridine) | Ethanol | 100-200 | 15 | 78.1 (catalyst) | [3] |

| Catalyst Synthesis (Example) | Anhydrous NiBr2, o-phenanthroline | - | Ethanol | Reflux (approx. 78) | 3 | 76 | [3] |

Experimental Protocols

General Protocol for N-Alkylation of 3-(Trifluoromethyl)aniline

To a solution of 3-(trifluoromethyl)aniline in a suitable organic solvent such as dimethylformamide (DMF), is added an equimolar amount of allyl bromide. A slight excess of a base, such as potassium carbonate, is then added to the mixture. The reaction is stirred at an elevated temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Protocol for Nickel-Catalyzed Synthesis of this compound

This protocol is based on the patent literature.[3]

Catalyst Synthesis (dibromobis(o-phenanthroline) nickel II): To a suspension of anhydrous NiBr2 (3.4 mmol) in ethanol (70 cm³) at 40°C, a solution of o-phenanthroline (6.8 mmol) in ethanol (100 cm³) is added. The reaction mixture is brought to reflux for 3 hours. The resulting green precipitate is filtered, washed with ethanol, and dried under vacuum to yield the catalyst.

Synthesis of this compound: In a sealed tube, the nickel(II) catalyst is combined with meta-bromo-trifluoromethylbenzene and an excess of allylamine in ethanol. The sealed tube is placed in an autoclave and heated to 160°C for 12 hours. After cooling, the tube is opened, and the contents are treated with aqueous sodium hydroxide and extracted with ether. The combined organic extracts are then purified to yield the final product.

Role as an Intermediate in Agrochemicals

This compound is a crucial intermediate in the synthesis of certain herbicides.[1] A French patent (FR 2305434) describes its use as a precursor for the synthesis of N-metatriofluoromethylphenyl-1-chloro-3-chloromethyl-4-pyrrolidone-2.[4] While this specific compound is not a widely marketed herbicide, its structural class, N-phenyl pyrrolidones, has been investigated for herbicidal activity, primarily as inhibitors of protoporphyrinogen oxidase (PPO).[5] However, the likely mechanism of action for a herbicide derived from a trifluoromethylaniline precursor that affects cell division is the disruption of microtubule dynamics, a mechanism shared by dinitroaniline herbicides.

Signaling Pathway: Microtubule Disruption by Herbicides

Herbicides that interfere with cell division often target the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Inhibition of microtubule formation leads to an arrest of the cell cycle in metaphase, ultimately causing cell death.

Caption: Herbicide-induced microtubule disruption pathway.

Role as an Intermediate in Pharmaceuticals

The reactive allyl group of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. One important class of compounds that can be synthesized are quinoline derivatives. Trifluoromethyl-substituted quinolines have shown a range of biological activities, including anticancer and antiepileptic properties.[6][7] Some of these compounds have been found to act as sodium channel blockers.[2][8]

Signaling Pathway: Sodium Channel Blockade

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[9] In conditions such as epilepsy and neuropathic pain, these channels can be hyperexcitable. Sodium channel blockers bind to these channels and inhibit the influx of sodium ions, thereby reducing the excitability of the cell and preventing the rapid, repetitive firing that underlies these pathological states.[10]

Caption: Mechanism of sodium channel blockade by quinoline derivatives.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its synthesis is well-established, and its unique combination of a trifluoromethyl group and an allyl moiety provides a versatile platform for the creation of complex and biologically active molecules. Further research into the derivatization of this intermediate is likely to yield novel compounds with valuable therapeutic and agricultural applications.

References

- 1. mdpi.com [mdpi.com]

- 2. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 3. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

An In-depth Technical Guide to the Application of N-Allyl-3-(trifluoromethyl)aniline in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Intermediates in Modern Agrochemicals

N-Allyl-3-(trifluoromethyl)aniline serves as a important intermediate in the synthesis of specialized herbicides. Its unique structure, featuring a trifluoromethyl group and an allyl moiety, allows for the construction of complex heterocyclic compounds with potent herbicidal activity. This guide provides a detailed overview of its application, focusing on the synthesis of N-[3-(Trifluoromethyl)phenyl]-3-chloro-4-(chloromethyl)pyrrolidin-2-one, a notable herbicide in this class.

Synthetic Pathways and Methodologies

The primary route to this compound and its subsequent conversion to the target herbicide involves a multi-step process. A key consideration in this synthesis is the prevention of di-allylation of the aniline nitrogen, which would lead to undesirable byproducts. To achieve mono-allylation, a protection strategy is employed.

Synthesis of this compound

There are two main strategies for the synthesis of the N-allyl intermediate:

-

Direct Allylation of 3-(Trifluoromethyl)aniline: This method involves the direct reaction of 3-(trifluoromethyl)aniline with an allyl halide, such as allyl chloride, in the presence of a base like triethylamine. While seemingly straightforward, this approach can lead to a mixture of mono- and di-allylated products.[1]

-

Nickel-Catalyzed Condensation: A more selective method involves the condensation of meta-bromo-trifluoromethylbenzene with allylamine in the presence of a nickel(II) catalyst.[2][3] This process offers high selectivity for the desired mono-allylated product.[3]

A patented process describes a single-step allylation by condensing allylamine with meta-bromo-trifluoromethyl benzene in the presence of a nickel (II) catalyst, which offers high selectivity for the monoallylated product.

Protection-Allylation-Deprotection Strategy

To ensure the selective synthesis of the mono-allylated intermediate, a more robust method involves the protection of the amine functionality.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

The synthesis begins with the protection of the amino group of 3-(trifluoromethyl)aniline via acetylation. This is a standard procedure in organic synthesis to control the reactivity of the amine.

Step 2: Allylation of N-acetyl-3-(trifluoromethyl)aniline

The resulting N-acetyl-3-(trifluoromethyl)aniline is then allylated. This step introduces the crucial allyl group, which is essential for the subsequent cyclization reaction.

Step 3: Synthesis of the Herbicide N-[3-(Trifluoromethyl)phenyl]-3-chloro-4-(chloromethyl)pyrrolidin-2-one

The N-allylated and protected intermediate is the cornerstone for constructing the final herbicidal molecule. The formation of the pyrrolidinone ring is achieved through a reaction with a dichloromaleimide, followed by cyclization. This process is detailed in French Patent 2,305,434 and its U.S. equivalent, US Patent 5,053,541.[3] The overall process can be summarized in four stages: protection of the amine by acetylation, substitution of the remaining hydrogen with a metal, condensation with an allyl halide, and finally, deacetylation.[3]

Experimental Protocols

While specific, detailed protocols from proprietary sources are not fully available, the following general methodologies are derived from related literature and patent descriptions.

Table 1: Synthesis of N-allyl-m-trifluoromethylaniline [1]

| Parameter | Value |

| Reactants | |

| m-trifluoromethylaniline | 1,127 g (7 moles) |

| Toluene | 1,830 g |

| Allyl chloride | 382.5 g (5 moles) |

| Triethylamine | 506 g (5 moles) |

| Reaction Conditions | |

| Temperature | 110-115 °C |

| Reaction Time | 1 hour after addition |

| Work-up | |

| Washing | 4 washes with a total of 1.3 liters of water |

| Purification | Distillation at atmospheric and then reduced pressure |

| Yield | |

| Based on allyl chloride | 57% |

| Based on converted m-trifluoromethylaniline | 70% |

Visualizing the Synthesis

The logical flow of the synthesis can be visualized as follows:

Caption: Synthetic pathway from 3-(Trifluoromethyl)aniline to the target herbicide.

Quantitative Data Summary

The following table summarizes the yield data for key steps in the synthesis of this compound and related catalyst preparation as described in patent literature.

Table 2: Yields for the Synthesis of N-monoallylmetatrifluoromethylaniline and Catalyst [2]

| Product | Yield |

| Dibromobis(o-phenanthroline) nickel II (Catalyst) | 76% |

| Green solid catalyst | 78.1% |

| N-monoallylmetatrifluoromethylaniline | Not specified |

Conclusion

This compound is a critical building block in the synthesis of a specific class of pyrrolidinone-based herbicides. The synthetic route, while involving multiple steps including protection and selective allylation, provides access to potent agrochemicals. The methodologies outlined in this guide, derived from patent literature, offer a foundational understanding for researchers and scientists in the field of herbicide development. Further investigation into the full patent documentation is recommended for detailed experimental procedures.

References

The Rising Potential of N-Allyl-3-(trifluoromethyl)aniline in Advanced Materials Science

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The unique molecular architecture of N-Allyl-3-(trifluoromethyl)aniline, combining a polymerizable allyl group with an electron-withdrawing trifluoromethyl-substituted aniline ring, presents a compelling platform for the development of novel polymers with tailored properties. This in-depth technical guide explores the synthesis, potential polymerization pathways, and anticipated characteristics of materials derived from this promising monomer, offering a forward-looking perspective for its application in diverse areas of materials science. While direct polymerization studies of this specific monomer are not extensively documented in public literature, by examining structurally similar compounds, we can infer its likely behavior and the potential for creating next-generation functional materials.

Synthesis of this compound: Established Protocols

The preparation of this compound is achievable through several established synthetic routes. The most common methods include nucleophilic substitution and transition metal-catalyzed condensation.

A prevalent and straightforward method involves the nucleophilic substitution reaction between 3-(trifluoromethyl)aniline and an allyl halide, such as allyl bromide.[1] This reaction is typically performed in the presence of a base, like potassium carbonate, in an organic solvent such as dimethylformamide (DMF). The base facilitates the deprotonation of the aniline, enhancing its nucleophilicity.[1]

Alternatively, a patented process describes a single-step allylation through the condensation of metabromotrifluoromethylbenzene with allylamine, utilizing a nickel(II) catalyst.[1] This method offers high selectivity for the monoallylated product.

Experimental Protocol: Nickel-Catalyzed Synthesis

A notable patented method involves the condensation of metabromotrifluoromethylbenzene with allylamine in the presence of a nickel(II) catalyst.[2]

Materials:

-

Metabromotrifluoromethylbenzene

-

Allylamine

-

Anhydrous Nickel(II) bromide (NiBr₂)

-

Bipyridine

-

Ethanol

-

Toluene

-

1N Sodium hydroxide

-

Ether

Procedure:

-

A suspension of anhydrous NiBr₂ in ethanol is prepared at 40°C.

-

A solution of bipyridine in ethanol is added to the suspension, resulting in an immediate green coloration.

-

The reaction mixture is brought to reflux for several hours.

-

The catalyst is isolated and introduced into a sealed tube with metabromotrifluoromethylbenzene, allylamine, and ethanol.

-

The sealed tube is heated in an autoclave.

-

After cooling, the tube is opened, and the contents are treated with 1N sodium hydroxide and extracted with ether to isolate the this compound product.

Potential Polymerization Pathways

The bifunctionality of this compound, featuring a polymerizable allyl group and a functional aniline moiety, suggests several potential routes for polymerization.

Radical Polymerization

Free-radical polymerization of allylic monomers is often challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, non-propagating radical.[1] However, for some allylic monomers, polymerization can be achieved under specific conditions, such as in an acidic medium to protonate the amine and alter the monomer's electronic structure.[1] For this compound, initiation with common radical initiators like AIBN or benzoyl peroxide could be explored. The strongly electron-withdrawing trifluoromethyl group is expected to influence the reactivity of the allyl group.

Cationic Polymerization

Cationic polymerization presents another viable pathway.[1] Studies on N-allyl anilinium salts have indicated their potential to act as initiators or co-initiators in such reactions.[1] Monomers with electron-donating groups on the double bond are generally suitable for cationic polymerization. The nitrogen atom in the aniline ring could facilitate the stabilization of a cationic propagating center.

Coordination and Metathesis Polymerization

Coordination polymerization using transition metal catalysts is a powerful technique for producing polymers with controlled stereochemistry. Given the success of nickel catalysts in the monomer synthesis, exploring similar catalytic systems for polymerization is a logical next step. Furthermore, Ring-Opening Metathesis Polymerization (ROMP) could be a potential, though less conventional, route if the monomer can be converted into a strained cyclic olefin.

Anticipated Properties of Poly(this compound)

The incorporation of both the trifluoromethyl group and the N-allylaniline structure into a polymer backbone is anticipated to yield materials with a unique combination of properties.

Impact of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is well-known for imparting several desirable characteristics to materials:

-

Thermal Stability: The high bond energy of the C-F bond generally enhances the thermal stability of polymers.

-

Chemical Resistance: The fluorine atoms provide a protective shield, increasing resistance to chemical attack.

-

Low Dielectric Constant: The electron-withdrawing nature of the -CF₃ group can reduce the polarizability of the polymer chains, leading to a lower dielectric constant, which is advantageous for applications in microelectronics.

-

Hydrophobicity: Fluorinated polymers typically exhibit low surface energy and are highly hydrophobic.

-

Increased Free Volume: The bulky -CF₃ group can hinder efficient chain packing, leading to an increase in fractional free volume. This can improve gas permeability and solubility in organic solvents.

Influence of the Polyaniline Backbone

The polyaniline-like structure is expected to contribute to the polymer's electroactivity. Substituted polyanilines are known for their tunable conductivity and electrochemical properties. The presence of the allyl group on the nitrogen atom will, however, influence the conjugation along the polymer backbone and, consequently, its electronic properties.

Summary of Potential Properties and Applications

| Property | Anticipated Characteristic | Potential Applications |

| Thermal Stability | High | High-performance coatings, engineering plastics |

| Chemical Resistance | Excellent | Protective coatings, chemically resistant membranes |

| Dielectric Properties | Low dielectric constant and loss | Microelectronics, high-frequency communication devices |

| Surface Properties | Hydrophobic, low surface energy | Water-repellent surfaces, anti-fouling coatings |

| Solubility | Soluble in common organic solvents | Solution-processable films and coatings |

| Electrochemical Activity | Redox-active, potentially conductive | Sensors, electrochromic devices, antistatic coatings |

Future Research Directions

To fully unlock the potential of this compound in materials science, further research is essential.

Systematic studies on the homopolymerization and copolymerization of this compound are needed to establish structure-property relationships. Detailed characterization of the resulting polymers, including their molecular weight, thermal stability, dielectric properties, and electrochemical behavior, will be crucial. Investigating the influence of different polymerization techniques on the final material properties will enable the fine-tuning of these polymers for specific high-performance applications. The exploration of copolymers could further broaden the accessible range of material properties, paving the way for its use in advanced electronics, aerospace, and biomedical fields.

References

The Trifluoromethylated Aniline Core: A Technical Guide to its Biological Activity in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into aniline scaffolds has emerged as a powerful tool in modern medicinal chemistry and agrochemical design. This in-depth technical guide explores the diverse biological activities of trifluoromethylated anilines, providing a comprehensive overview of their quantitative data, the experimental protocols used to determine their efficacy, and the signaling pathways they influence. The unique physicochemical properties imparted by the trifluoromethyl moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—contribute to the potent and selective biological effects observed in this class of compounds.

I. Enzyme Inhibition: A Dominant Bioactivity

Trifluoromethylated anilines are prominent as potent enzyme inhibitors, a property leveraged in the development of therapeutics for a range of diseases.

Angiotensin-Converting Enzyme (ACE) Inhibition

A notable example is a trifluoromethyl-containing analog of captopril, a well-known ACE inhibitor used to treat hypertension. The substitution of a methyl group with a trifluoromethyl group resulted in a significant enhancement of inhibitory activity.

Table 1: ACE Inhibitory Activity of a Trifluoromethylated Captopril Analog

| Compound | Target Enzyme | IC50 |

| Trifluoromethyl-Captopril Analog | Angiotensin-Converting Enzyme (ACE) | 3 x 10-10 M[1] |

This protocol is a representative method for determining the in vitro ACE inhibitory activity of a test compound.

1. Materials and Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Captopril (as a positive control)

-

Test compound (trifluoromethylated aniline derivative)

-

Sodium borate buffer (pH 8.3) containing NaCl

-

1M HCl (to stop the reaction)

-

Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system

2. Assay Procedure:

-

Prepare a stock solution of the test compound and the positive control (captopril) in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate 20 µL of ACE solution (e.g., 100 mU/mL) with 20 µL of various concentrations of the test compound or captopril for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 200 µL of the HHL substrate solution (e.g., 5 mM in sodium borate buffer).

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 1M HCl.

-

Extract the hippuric acid (HA) formed during the reaction by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge the mixture to separate the layers and carefully collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the HPLC mobile phase.

-

Analyze the amount of hippuric acid by reverse-phase HPLC.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100, where Acontrol is the absorbance of the control (without inhibitor) and Asample is the absorbance of the sample with the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protoporphyrinogen Oxidase (PPO) Inhibition

Certain trifluoromethylated aniline derivatives have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways. This inhibition forms the basis of their herbicidal activity.

Table 2: PPO Inhibitory Activity of a Phenylpyridine Derivative (Compound 7a)

| Compound | Target Enzyme | IC50 |

| Compound 7a (α-trifluoroanisole derivative containing a phenylpyridine moiety) | Nicotiana tabacum Protoporphyrinogen Oxidase (NtPPO) | 9.4 nM[2] |

This protocol outlines a general method for assessing the in vitro PPO inhibitory activity of a chemical compound.

1. Materials and Reagents:

-

Crude enzyme extract containing protoporphyrinogen oxidase (PPO) from a plant source (e.g., etiolated seedlings).

-

Protoporphyrinogen IX (protogen IX) as the substrate.

-

Test compound (trifluoromethylated aniline derivative).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing Tween-80 and DTT).

-

Spectrofluorometer.

2. Enzyme Preparation:

-

Homogenize etiolated plant seedlings in an extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Further centrifuge the supernatant at a higher speed to isolate the mitochondrial or plastid fraction, which contains PPO.

-

Resuspend the pellet in the assay buffer to obtain the crude enzyme extract.

3. Assay Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well microplate, add the assay buffer, the crude enzyme extract, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence resulting from the oxidation of protoporphyrinogen IX to protoporphyrin IX over time using a spectrofluorometer (e.g., excitation at 405 nm, emission at 630 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

II. Antimicrobial Activity

Trifluoromethylated anilines have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial strains. Aryl-urea derivatives incorporating a trifluoromethylaniline scaffold have shown promising results.

Table 3: Antimicrobial Activity of Trifluoromethylated Aryl-Urea Derivatives

| Compound | Bacterial Strain | MIC (µM) |

| Derivative 7b | Klebsiella pneumoniae 16 (carbapenemase-producing) | 100[3] |

| Derivative 11b | Klebsiella pneumoniae 16 (carbapenemase-producing) | 50[3] |

| Derivative 67d | Klebsiella pneumoniae 16 (carbapenemase-producing) | 72[3] |

| Derivative 7b | Multidrug-resistant E. coli | 100[3] |

| Derivative 11b | Multidrug-resistant E. coli | 50[3] |

| Derivative 67d | Multidrug-resistant E. coli | 36[3] |

This protocol describes the standard broth microdilution method for determining the MIC of an antimicrobial agent.

1. Materials and Reagents:

-

Test compound (trifluoromethylated aniline derivative).

-

Bacterial strains (e.g., Klebsiella pneumoniae, E. coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL).

-

Spectrophotometer or microplate reader.

2. Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired concentration.

-

Inoculate each well containing the test compound dilutions with the standardized bacterial suspension.

-

Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity or measure the optical density (OD) using a microplate reader.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Herbicidal Activity

The trifluoromethylaniline moiety is a key component in several commercial herbicides. Their mode of action often involves the inhibition of essential plant enzymes or disruption of critical cellular processes.

Table 4: Herbicidal Activity of Phenylpyridine Derivatives

| Compound | Weed Species | ED50 (g a.i./hm²) |

| Compound 7f | Amaranthus retroflexus | 12.5696[4] |

| Compound 7b | Amaranthus retroflexus | 13.1958[4] |

| Fomesafen (Control) | Amaranthus retroflexus | 10.6720[4] |

This protocol provides a general framework for assessing the post-emergence herbicidal activity of a compound.

1. Materials and Equipment:

-

Test compound (trifluoromethylated aniline derivative).

-

Weed species (e.g., Amaranthus retroflexus).

-

Pots filled with a suitable soil mixture.

-

Greenhouse with controlled environmental conditions (temperature, light, humidity).

-

Spray chamber for uniform application of the test compound.

-

Formulation agents (e.g., wetting agents, solvents).

2. Procedure:

-

Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare a stock solution of the test compound and formulate it into a sprayable solution using appropriate solvents and adjuvants.

-

Prepare a series of dilutions of the formulated compound to be applied at different rates (e.g., grams of active ingredient per hectare, g a.i./hm²).

-

Apply the different rates of the test compound to the plants using a calibrated spray chamber to ensure uniform coverage.

-

Include an untreated control group (sprayed with the formulation blank) and a positive control group (treated with a commercial herbicide).

-

Maintain the treated plants in the greenhouse under optimal growing conditions.

-

Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

-

Calculate the percent growth inhibition relative to the untreated control.

-

The ED50 value, the dose required to cause a 50% reduction in plant growth, is determined by plotting the percent inhibition against the logarithm of the application rate and fitting the data to a regression model.

IV. Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylated anilines are a direct consequence of their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.

Enzyme Inhibition and Pathway Disruption

As demonstrated, a primary mechanism of action for many trifluoromethylated anilines is the direct inhibition of key enzymes. This inhibition can have profound effects on downstream signaling cascades.

Caption: Enzyme inhibition by trifluoromethylated anilines.

Antimicrobial Mechanism of Action

While the precise signaling pathways disrupted by the antimicrobial aryl-urea derivatives are still under investigation, a common mechanism for broad-spectrum antibacterial agents involves the disruption of the bacterial cell membrane integrity. This leads to leakage of intracellular components and ultimately cell death.

Caption: Disruption of bacterial cell membrane integrity.

V. Conclusion

Trifluoromethylated anilines represent a privileged scaffold in the design of biologically active molecules. Their unique properties have led to the development of potent enzyme inhibitors, antimicrobials, and herbicides. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Further exploration of the specific signaling pathways modulated by these compounds will undoubtedly open new avenues for the rational design of next-generation therapeutics and crop protection agents. The continued investigation into the structure-activity relationships of this versatile chemical class promises to yield novel compounds with enhanced efficacy and selectivity.

References

- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and anthelmintic activities of aryl urea agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of N-Allyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal protocols for N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risk to personnel and the environment.

Hazard Identification and Classification

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is suspected of causing genetic defects and cancer and has been shown to cause damage to organs, specifically the blood, through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Acute toxicity, Dermal | 3 | H311: Toxic if in contact with skin |

| Serious eye damage | 1 | H318: Causes serious eye damage |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific target organ toxicity - repeated exposure | 1 (Blood) | H372: Causes damage to organs (Blood) through prolonged or repeated exposure |

| Short-term (acute) aquatic hazard | 1 | H400: Very toxic to aquatic life |

| Long-term (chronic) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of 3-(Trifluoromethyl)aniline (a related compound)

| Property | Value |

| Molecular Formula | C7H6F3N |

| Molecular Weight | 161.12 g/mol |

| Appearance | Colorless liquid with a fishlike odor |

| Boiling Point | 187 °C (lit.) |

| Melting Point | 5-6 °C (lit.) |

| Flash Point | 87 °C (188.6 °F) - closed cup |

| Density | 1.29 g/mL at 25 °C (lit.) |

| Vapor Pressure | 0.3 mmHg at 20 °C |

| Water Solubility | Insoluble |

Source: Sigma-Aldrich, CAMEO Chemicals[2][3]

Safe Handling and Storage

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[4][5]

-

Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6] Adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear protective gloves and clothing.[1][6] Check protective gloves prior to each use for their proper condition.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]

Handling Procedures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

-

Avoid all personal contact, including inhalation.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4]

-

Contaminated work clothing should not be allowed out of the workplace.[1]

Storage Conditions:

-

Store locked up or in an area accessible only to qualified or authorized persons.[1][8]

-

Protect from moisture and direct sunlight.[1][4] The material may darken in color during storage.[4]

-

Handle under an inert gas.[1]

-

Incompatible materials include strong oxidizing agents, acids, and strong bases.[4][5][9]

Experimental Safety Protocols

The safety data for this compound is derived from standardized experimental protocols. Below are summaries of relevant OECD guidelines for assessing the types of hazards associated with this chemical.

Acute Toxicity Studies

-

Acute Oral Toxicity (Based on OECD Guideline 401, now superseded but principles remain relevant): This test provides information on health hazards likely to arise from a single, short-term oral exposure.[10]

-

Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rodents).[10]

-

Methodology: A single dose is administered by gavage.[10] Animals are observed for at least 14 days for signs of toxicity and mortality.[10] Observations include changes in skin, fur, eyes, and behavior, with particular attention to tremors, convulsions, and salivation.[10] Body weights are recorded weekly.[10] A necropsy is performed on all animals at the end of the study.[10]

-

-

Acute Dermal Toxicity (Based on OECD Guideline 402): This method assesses the health hazards from short-term dermal exposure.[11][12]

-

Principle: The substance is applied to the skin of an animal in a single dose.[13]

-

Methodology: The test substance is applied uniformly over a clipped area of the skin (at least 10% of the body surface) and held in place with a porous gauze dressing for a 24-hour exposure period.[13][14] Observations for signs of toxicity and mortality are made for at least 14 days.[13]

-

Irritation and Sensitization Studies

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404): This test determines the potential for a substance to cause reversible or irreversible skin damage.[9][15]

-

Principle: A single dose of the test substance is applied to the skin of an animal.[16]

-

Methodology: The substance is applied to a small patch of skin for up to four hours.[16] The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[16]

-

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405): This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[1][17]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal.[1]

-

Methodology: The eye is examined at 1, 24, 48, and 72 hours after application.[18] Ocular reactions, including corneal opacity, iritis, and conjunctival redness and swelling, are scored to assess the level of irritation.[17] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[4]

-

Mutagenicity Studies

-

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471): This is a widely used initial screen to determine the mutagenic potential of a chemical.[19]

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[2][19] The substance's ability to cause the bacteria to revert to a state where they can synthesize the required amino acid is measured.[19]

-

Methodology: Bacteria are exposed to the test chemical with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[2][19] The number of revertant colonies is counted, and a dose-related increase compared to controls indicates a mutagenic potential.[8]

-

First Aid Measures

Immediate medical attention is required in case of exposure.[4] Show the Safety Data Sheet to the doctor in attendance.[1][4]

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[1][16] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[1][4][16] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Give water to drink (two glasses at most).[1][4] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, fog, or alcohol-resistant foam.[8][10][19]

-

Specific Hazards: Combustible liquid.[1] Containers may explode when heated.[4] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][6][8]

Accidental Release:

-

Personal Precautions: Evacuate personnel to safe areas.[4] Do not breathe vapors or aerosols.[1] Avoid substance contact.[1] Ensure adequate ventilation.[4] Remove all sources of ignition.[4][8]

-

Environmental Precautions: Do not let the product enter drains.[1][15] Prevent entry into waterways, sewers, basements, or confined areas.[6]

-